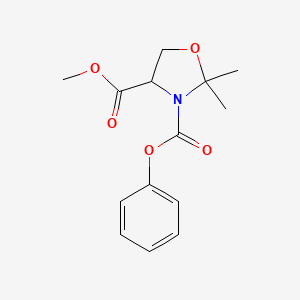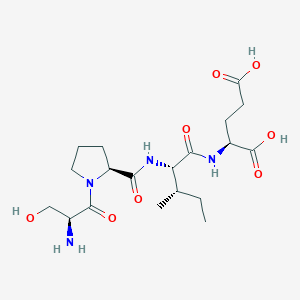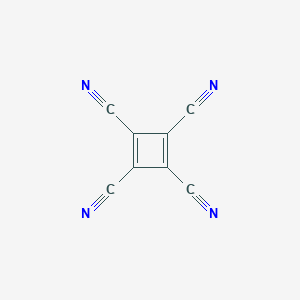![molecular formula C22H24N2O2 B14196325 2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile CAS No. 917981-09-0](/img/structure/B14196325.png)
2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile is a chemical compound with the molecular formula C22H22N2O2 It is characterized by the presence of two benzonitrile groups connected via an octane chain with ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile typically involves the reaction of 1,8-dibromo-octane with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions for 24 hours. The product is then isolated by removing the solvent under vacuum, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ether derivatives.
Scientific Research Applications
2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its structural properties.
Industry: Utilized in the production of liquid crystalline compounds and non-linear optical materials.
Mechanism of Action
The mechanism of action of 2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile involves its interaction with molecular targets through its nitrile and ether functional groups. These interactions can influence molecular conformation and stability, making it useful in various applications. The compound can form hydrogen bonds and participate in π-π interactions, which are crucial for its function in different environments .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(oxy)]dibenzonitrile
- 2,2’-[Butane-1,4-diylbis(oxy)]dibenzonitrile
- 2,2’-[Hexane-1,6-diylbis(oxy)]dibenzonitrile
Uniqueness
2,2’-[Octane-1,8-diylbis(oxy)]dibenzonitrile is unique due to its longer octane chain, which provides greater flexibility and potential for forming extended conformations. This structural feature can enhance its utility in applications requiring specific molecular orientations and interactions .
Properties
CAS No. |
917981-09-0 |
|---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[8-(2-cyanophenoxy)octoxy]benzonitrile |
InChI |
InChI=1S/C22H24N2O2/c23-17-19-11-5-7-13-21(19)25-15-9-3-1-2-4-10-16-26-22-14-8-6-12-20(22)18-24/h5-8,11-14H,1-4,9-10,15-16H2 |
InChI Key |
IQLWPFNDEFTHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCCCCCCCOC2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)



